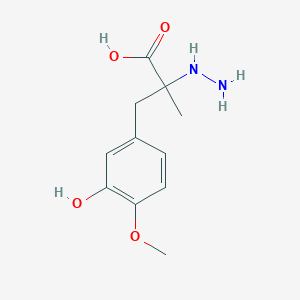

4-O-Methylcarbidopa

Description

Properties

IUPAC Name |

2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMNEYYTAHRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies

Retrosynthetic Analysis for 4-O-Methylcarbidopa

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. icj-e.org For 4-O-Methylcarbidopa, the primary disconnection points involve the formation of the hydrazine (B178648) moiety and the methylation of the phenolic hydroxyl group.

A logical retrosynthetic approach to 4-O-Methylcarbidopa involves the selective methylation of the 4-hydroxyl group of a suitable Carbidopa (B1219) precursor. This strategy leverages the known chemistry of phenolic methylation. The key challenge lies in achieving regioselectivity, as Carbidopa possesses a catechol-like structure with two phenolic hydroxyl groups.

A plausible synthetic pathway would start from a protected form of L-DOPA (3,4-dihydroxyphenylalanine). The protection of the amino and carboxylic acid functionalities would be the initial step, followed by the selective methylation of the 4-hydroxyl group. This regioselective methylation can be influenced by the differential acidity of the two phenolic protons or through the use of protecting groups. Once the 4-methoxy-3-hydroxyphenyl moiety is established, the introduction of the α-methyl group and the hydrazine functionality would follow, leading to the final product.

The methylation of levodopa (B1675098) is a known metabolic pathway, and similar chemical strategies can be employed in a laboratory setting. nih.govmedscape.com The use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base is a standard method for phenolic methylation. The choice of solvent and reaction conditions is critical to control the selectivity and prevent over-methylation to form the 3,4-dimethoxy analog. simsonpharma.com

The stereochemistry at the α-carbon, which bears the hydrazine and methyl groups, is a crucial aspect of Carbidopa and its derivatives. Therefore, stereoselective synthetic strategies are highly desirable. Asymmetric synthesis approaches can be employed to establish the correct stereocenter early in the synthetic sequence.

One such strategy involves the asymmetric α-amination of a β-ketoester precursor. researchgate.net This method can be adapted for the synthesis of 4-O-Methylcarbidopa by starting with a suitably substituted β-ketoester bearing the 3-hydroxy-4-methoxyphenyl moiety. The use of chiral catalysts, such as those based on lanthanides and pybox ligands, can induce high enantioselectivity in the amination step. researchgate.net Subsequent chemical transformations would then convert the aminated product into the desired hydrazine derivative.

Another approach could involve the use of chiral auxiliaries to guide the stereoselective introduction of the α-methyl group. This well-established method in asymmetric synthesis can provide high levels of stereocontrol. The auxiliary can be removed later in the synthesis to yield the enantiomerically enriched product.

Development of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods is a continuous effort in chemical research. For a compound like 4-O-Methylcarbidopa, which may be required in significant quantities for research and as a reference standard, optimizing the synthesis is of practical importance.

For the production of 4-O-Methylcarbidopa on a research scale, the optimization of reaction conditions is paramount to ensure good yields and purity. This involves a systematic study of various reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.

For the phenolic methylation step, a screening of different methylating agents, bases, and solvents would be conducted to identify the conditions that provide the highest regioselectivity for the 4-hydroxyl group. The use of techniques like Design of Experiments (DoE) can aid in the rapid optimization of these parameters. sci-hub.se Purification methods, such as column chromatography or recrystallization, would also be optimized to isolate the product in high purity. nih.gov

A patent describes a method for synthesizing Carbidopa by reacting oxaziridine (B8769555) with methyldopa (B1676449) ester, followed by hydrolysis. google.com This novel approach could potentially be adapted for the synthesis of 4-O-Methylcarbidopa by using a 4-O-methylated methyldopa ester as the starting material. The optimization of this process would involve exploring different solvents, such as methylene (B1212753) chloride or ethylene (B1197577) dichloride, to minimize side reactions and improve the yield. google.com

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com The application of these principles to the synthesis of 4-O-Methylcarbidopa can lead to more sustainable and cost-effective production methods.

One key aspect of green chemistry is the use of safer solvents. mdpi.com Water is an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com Exploring aqueous reaction conditions for steps like phenolic methylation or the introduction of the hydrazine group could significantly reduce the environmental impact of the synthesis.

Another green chemistry approach is the use of catalysis to improve reaction efficiency and reduce waste. mdpi.com The development of catalytic methods for the selective methylation of the phenolic hydroxyl group would be a significant advancement. Furthermore, the use of microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com A patent related to the synthesis of a Carbidopa intermediate highlights a green synthesis method using urea (B33335) in an alkaline medium, which could inspire similar environmentally friendly approaches for 4-O-Methylcarbidopa. patsnap.com

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of 4-O-Methylcarbidopa is valuable for structure-activity relationship (SAR) studies and for expanding the library of related compounds for various research purposes. This includes the synthesis of the regioisomer, 3-O-Methylcarbidopa, and other derivatives with modifications to the aromatic ring or the side chain.

The synthesis of 3-O-Methylcarbidopa, also known as Carbidopa USP Related Compound A, would follow a similar synthetic strategy to that of 4-O-Methylcarbidopa, but with a focus on achieving methylation at the 3-hydroxyl group. synzeal.com This would likely require a different set of protecting groups or reaction conditions to direct the methylation to the desired position.

The synthesis of other analogs could involve the introduction of different substituents on the aromatic ring or modifications to the hydrazine side chain. For example, replacing the methyl group on the α-carbon with other alkyl groups or modifying the hydrazine moiety could lead to new compounds with potentially interesting biological properties. The synthesis of such analogs often involves multi-step sequences and requires careful planning of the synthetic route. qmul.ac.ukresearchgate.netbeilstein-journals.orgnih.gov

Data Tables

Table 1: Chemical Properties of 4-O-Methylcarbidopa and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-O-Methylcarbidopa | 2470439-16-6 | C11H16N2O4 | 240.26 |

| Carbidopa | 28860-95-9 | C10H14N2O4 | 226.23 |

| 3-O-Methylcarbidopa | 85933-19-3 | C11H16N2O4 | 240.26 |

| 3,4-O,O-Dimethyl Carbidopa | 28860-96-0 | C12H18N2O4 | 254.28 |

Data sourced from various chemical suppliers and databases. synzeal.comsimsonpharma.compharmaffiliates.comlgcstandards.combiosynth.com

Table 2: Research Findings on the Synthesis and Analysis of Carbidopa and its O-Methylated Derivatives

| Research Area | Key Findings | References |

| Metabolism | Catechol-O-methyltransferase (COMT) is a key enzyme in the O-methylation of levodopa and likely Carbidopa. | nih.govmedscape.com |

| Analytical Methods | High-performance liquid chromatography (HPLC) with electrochemical or UV detection is commonly used for the separation and quantification of Carbidopa and its impurities, including 3-O-Methylcarbidopa. | researchgate.netfabad.org.troup.comresearchgate.net |

| Stereoselective Synthesis | Asymmetric α-amination of β-ketoesters using chiral catalysts is a viable strategy for the stereoselective synthesis of L-Carbidopa and its analogs. | researchgate.net |

| Green Synthesis | A green synthesis method for a Carbidopa intermediate has been developed using urea in an alkaline medium, suggesting potential for more environmentally friendly synthetic routes. | patsnap.com |

The chemical synthesis and derivatization of 4-O-Methylcarbidopa present a series of interesting chemical challenges, particularly in achieving regioselective methylation and stereocontrol. The exploration of various synthetic strategies, from classical phenolic methylation to modern asymmetric and green chemistry approaches, provides a comprehensive toolkit for chemists in this field. The synthesis of 4-O-Methylcarbidopa and its analogs is not only crucial for its role as a reference standard but also contributes to the broader understanding of the structure-activity relationships of Carbidopa-related compounds. Continued research in this area will undoubtedly lead to more efficient, sustainable, and innovative synthetic methodologies.

Advanced Structural Characterization Methodologies

Spectroscopic Analysis for Elucidating Molecular Structure

Spectroscopic methods are fundamental to confirming the identity of 4-O-Methylcarbidopa, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 4-O-Methylcarbidopa. While specific spectra for this compound are not widely published in public literature, the analysis of its known structure allows for the prediction of characteristic signals in both ¹H and ¹³C NMR spectra. Reference standards for Carbidopa (B1219) impurities are typically characterized with a full suite of spectroscopic data, including ¹H NMR and ¹³C NMR. daicelpharmastandards.comveeprho.com

Based on its molecular structure, the following proton (¹H) and carbon (¹³C) signals are expected:

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the substituted benzene (B151609) ring, a singlet for the methoxy (B1213986) (-OCH₃) group, a singlet for the α-methyl group, signals for the methylene (B1212753) (-CH₂-) protons, and exchangeable protons corresponding to the hydroxyl (-OH), carboxylic acid (-COOH), and hydrazine (B178648) (-NHNH₂) groups.

¹³C NMR: The carbon spectrum would show characteristic peaks for the aromatic carbons, the methoxy carbon, the quaternary α-carbon, the methyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-O-Methylcarbidopa Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Ar-H (Aromatic Protons) | 6.5 - 7.5 | Multiplet/Singlet |

| -OCH₃ (Methoxy Protons) | ~3.8 | Singlet | |

| -CH₂- (Methylene Protons) | ~2.8 - 3.2 | Multiplet (AB system) | |

| α-CH₃ (Alpha-Methyl Protons) | ~1.5 | Singlet | |

| -NHNH₂ (Hydrazine Protons) | Variable (broad) | Singlet (broad) | |

| -OH, -COOH (Hydroxyl, Carboxyl Protons) | Variable (broad) | Singlet (broad) | |

| ¹³C | -COOH (Carbonyl Carbon) | ~175 - 180 | - |

| Ar-C (Aromatic Carbons) | 110 - 150 | - | |

| -OCH₃ (Methoxy Carbon) | ~55 - 60 | - | |

| Cα (Quaternary Alpha-Carbon) | ~60 - 70 | - | |

| -CH₂- (Methylene Carbon) | ~40 - 45 | - | |

| α-CH₃ (Alpha-Methyl Carbon) | ~20 - 25 | - |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is pivotal for confirming the elemental composition of 4-O-Methylcarbidopa. The compound has a molecular formula of C₁₁H₁₆N₂O₄. daicelpharmastandards.compharmaffiliates.comlgcstandards.com HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the compound from isomers or other molecules with the same nominal mass.

The theoretical exact mass of the neutral molecule [M] can be calculated using the most abundant isotopes:

C: 12.000000

H: 1.007825

N: 14.003074

O: 15.994915

For C₁₁H₁₆N₂O₄, the calculated monoisotopic mass is 240.11101 u . An HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield a measured m/z value extremely close to 240.11101 u , thereby confirming the elemental composition and providing strong evidence for the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-O-Methylcarbidopa is expected to display characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted IR Absorption Bands for 4-O-Methylcarbidopa Values are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH, Carboxylic Acid -OH | 3500 - 2500 (broad) |

| N-H Stretch | Hydrazine -NH₂ | 3400 - 3200 |

| C-H Stretch | Aromatic and Aliphatic | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl Ether, Carboxylic Acid | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in 4-O-Methylcarbidopa acts as a chromophore. Chromatographic methods developed for the analysis of Carbidopa and its related impurities often utilize UV detection at approximately 280 nm, indicating that 4-O-Methylcarbidopa absorbs light in this region of the UV spectrum. google.com This absorption is attributed to π → π* electronic transitions within the aromatic system.

Vibrational and Electronic Structure Characterization

Beyond initial identification, advanced methods can probe the three-dimensional structure and non-covalent interactions that define the compound's behavior.

Theoretical and Experimental Conformational Analysis

The three-dimensional conformation of 4-O-Methylcarbidopa is determined by the rotation around several key single bonds. The primary rotatable bonds include:

The C(aryl)-CH₂ bond, which governs the orientation of the side chain relative to the aromatic ring.

The CH₂-Cα bond.

The Cα-C(O)OH bond.

Study of Hydrogen Bonding Networks and Intramolecular Interactions

The structure of 4-O-Methylcarbidopa is rich with functional groups capable of participating in hydrogen bonding, which significantly influences its conformation and intermolecular interactions.

Hydrogen Bond Donors: The molecule possesses several hydrogen bond donor sites: the phenolic hydroxyl (-OH) group, the carboxylic acid proton (-COOH), and the hydrazine moiety (-NHNH₂).

Hydrogen Bond Acceptors: Potential hydrogen bond acceptor sites include the oxygen atoms of the carbonyl group (C=O), the methoxy group (-OCH₃), the phenolic hydroxyl group, and the nitrogen atoms of the hydrazine group.

This array of donors and acceptors allows for the formation of complex hydrogen bonding networks. Intramolecular hydrogen bonds can form between nearby functional groups, such as between the phenolic hydroxyl and the methoxy oxygen, or between the hydrazine and carbonyl groups. Such interactions would play a crucial role in stabilizing specific conformers. Intermolecular hydrogen bonds are dominant in the solid state, governing the crystal packing, and are also critical for the molecule's interaction with solvents and biological receptors.

X-ray Crystallography Studies (if applicable for solid-state characterization)

A hypothetical crystallographic study on 4-O-Methylcarbidopa would yield a set of data defining the unit cell of the crystal and the precise coordinates of each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the packing of molecules within the crystal lattice, which influence the material's physical properties. scirp.org For comparison, studies on similar or related organic molecules reveal the type of detailed structural parameters that can be obtained. mdpi.comajchem-a.com

Table 1: Hypothetical Crystallographic Data Parameters for 4-O-Methylcarbidopa

| Parameter | Description | Example Data Type |

| Molecular Formula | The chemical formula of the compound. | C₁₁H₁₆N₂O₄ nih.gov |

| Formula Weight | The mass of one mole of the compound. | 240.26 g/mol nih.gov |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). | e.g., Monoclinic mdpi.com |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c mdpi.com |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a, b, c in Å; α, β, γ in ° mdpi.com |

| Volume (V) | The volume of the unit cell. | ų mdpi.com |

| Z | The number of molecules per unit cell. | e.g., 4 mdpi.com |

| Calculated Density (ρ) | The theoretical density of the crystal. | mg/m³ or g/cm³ mdpi.com |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., R = 3.62% scirp.org |

Chiral Purity Determination and Stereochemical Assignment Techniques

4-O-Methylcarbidopa possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. nih.gov The determination of the enantiomeric purity, or enantiomeric excess (ee), is a critical aspect of its characterization. unacademy.com Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other in a sample. wikipedia.org A sample containing equal amounts of both enantiomers is a racemic mixture and has an ee of 0%, while a sample of a single pure enantiomer has an ee of 100%. wikipedia.org

Several analytical methods are employed to determine chiral purity, with chiral chromatography being one of the most reliable and widely used techniques. openochem.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. nih.gov The technique utilizes a chiral stationary phase (CSP) within the HPLC column. openochem.org The CSP is itself a chiral environment that interacts differently with each enantiomer of the analyte. openochem.org This differential interaction leads to the formation of transient diastereomeric complexes, which have different energies and stabilities, causing one enantiomer to travel through the column faster than the other, resulting in their separation. openochem.org

A method for determining the enantiomeric purity of the parent compound, carbidopa, has been successfully developed using chiral mobile phase HPLC, where a chiral ligand (like phenylalanine) and a metal ion (like copper sulfate) are added to the mobile phase to achieve separation on a standard C18 column. nih.gov A similar approach, or more commonly today, the use of a dedicated chiral column, would be directly applicable to 4-O-Methylcarbidopa. The output is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess can be calculated from the relative areas of these peaks. openochem.org

Stereochemical Assignment: While chiral chromatography separates enantiomers, assigning the absolute configuration (i.e., identifying which peak corresponds to the R-enantiomer and which to the S-enantiomer) requires further steps. If a pure standard of one enantiomer is available, its retention time can be compared to the peaks in the mixture. taylorandfrancis.com In the absence of a standard, the definitive assignment of stereochemistry is typically achieved through X-ray crystallography, as discussed previously. xtalpi.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) using chiral shift reagents or vibrational circular dichroism (VCD) can also be employed for stereochemical assignment. The total synthesis of the molecule from a starting material of known stereochemistry can also unambiguously confirm the configuration of the final product. rsc.orgmdpi.com

Table 2: Illustrative Data from Chiral HPLC Analysis

| Parameter | Description | Example Value |

| Retention Time (t_R1) | The time taken for the first-eluting enantiomer to pass through the column. | 4.65 min openochem.org |

| Retention Time (t_R2) | The time taken for the second-eluting enantiomer to pass through the column. | 5.22 min openochem.org |

| Peak Area (A1) | The integrated area of the peak for the first enantiomer. | e.g., 95000 |

| Peak Area (A2) | The integrated area of the peak for the second enantiomer. | e.g., 5000 |

| Enantiomeric Excess (% ee) | Calculated as |(A1 - A2) / (A1 + A2)| * 100. | 90% wikipedia.org |

| Configuration Assignment | Identification of which peak corresponds to the S- or R-enantiomer. | e.g., Peak 1 = S-enantiomer |

Biochemical Pathways of Formation and Metabolism in Research Models

Enzymatic O-Methylation Pathways of Carbidopa (B1219)

The primary enzymatic pathway responsible for the methylation of carbidopa involves the transfer of a methyl group to one of the hydroxyl groups on its catechol ring. This process is critical in the metabolism of many catechol-containing compounds. wikipedia.org

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamines and other compounds possessing a catechol structure. wikipedia.orghelsinki.fi The enzyme catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate. wikipedia.orgresearchgate.net Levodopa (B1675098), a well-known substrate for COMT, is metabolized to 3-O-methyldopa. wikipedia.orgnih.gov When the primary metabolic pathway of levodopa via DOPA decarboxylase (DDC) is inhibited by carbidopa, the COMT-mediated pathway becomes predominant for levodopa's metabolism. nih.govongentyshcp.com

Given that carbidopa itself possesses a 3,4-dihydroxyphenyl (catechol) moiety, it is also a substrate for COMT. The enzyme facilitates the methylation of carbidopa, leading to the formation of O-methylated metabolites. This process results in compounds such as 4-O-Methylcarbidopa (2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid) and its isomer, 3-O-Methylcarbidopa. One of the main metabolites of carbidopa is identified as α-methyl-3-methoxy-4-hydroxyphenylpropionic acid, confirming the action of COMT on the carbidopa molecule. drugbank.comfda.gov

The COMT enzyme exists in two isoforms: a soluble, short form (S-COMT) found in the cytoplasm, and a membrane-bound, long form (MB-COMT). helsinki.finih.gov While S-COMT is more abundant in peripheral tissues like the liver, which is a primary site of drug metabolism, both isoforms contribute to the O-methylation of catechol substrates. helsinki.fi

Table 1: Key Enzymes in Catechol Metabolism

| Enzyme | Abbreviation | Function | Substrates |

|---|---|---|---|

| Catechol-O-Methyltransferase | COMT | Transfers a methyl group to a catechol hydroxyl group. | Levodopa, Dopamine (B1211576), Carbidopa |

| Aromatic L-amino acid decarboxylase | AADC / DDC | Removes a carboxyl group from aromatic L-amino acids. | Levodopa |

| Monoamine Oxidase | MAO | Catalyzes the oxidative deamination of monoamines. | Dopamine |

While COMT is established as the principal enzyme responsible for the O-methylation of carbidopa and other catechols, the involvement of other methyltransferase (MT) enzymes in this specific biotransformation is not extensively documented in scientific literature. wikipedia.orgnih.gov The high affinity and specificity of COMT for catechol structures suggest it is the primary catalyst for this reaction. Research into drug metabolism pathways sometimes reveals the participation of other, less specific enzymes, but for the O-methylation of carbidopa, COMT remains the only well-characterized enzyme.

In Vitro Metabolic Studies of Carbidopa to 4-O-Methylcarbidopa

In vitro systems are crucial for studying the metabolic pathways of xenobiotics in a controlled environment. These models, including hepatic microsomes and cellular systems, allow for the identification of metabolites and the enzymes responsible for their formation.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, though they are primarily used for studying cytochrome P450 (CYP) mediated reactions. nih.govxenotech.com While COMT is largely a cytosolic enzyme (S-COMT), the membrane-bound form (MB-COMT) is present in the endoplasmic reticulum. helsinki.fi

Studies in animal models, such as Sprague-Dawley rats, have been conducted to evaluate the pharmacokinetics of carbidopa when administered with levodopa. nih.gov In non-clinical studies involving rats, the administration of high doses of carbidopa led to the analysis of its metabolic profile. nih.gov These in vivo animal studies support the understanding of metabolic pathways, including O-methylation, that would be further investigated using in vitro systems like liver microsomes or hepatocytes. Such studies are essential for comparing metabolism across species and for predicting human metabolism.

The metabolism of carbidopa results in several breakdown products. The major metabolic pathway involves the loss of the hydrazine (B178648) group, but methylation is also a significant route. drugbank.com Cellular systems are instrumental in identifying these metabolites. The primary metabolites of carbidopa identified in research models include both methylated and non-methylated compounds. drugbank.comfda.gov

The formation of α-methyl-3-methoxy-4-hydroxyphenylpropionic acid and α-methyl-3,4-dihydroxy-phenylpropionic acid confirms the processes of O-methylation and demethylation or direct metabolism of the parent compound. fda.gov

Table 2: Identified Metabolites of Carbidopa

| Metabolite Name | Chemical Formula | Metabolic Pathway |

|---|---|---|

| 4-O-Methylcarbidopa | C11H16N2O4 | O-Methylation |

| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid | C10H12O4 | Loss of hydrazine group |

| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | C11H14O4 | O-Methylation, Loss of hydrazine group |

| 3-(3-hydroxyphenyl)-2-methylpropionic acid | C10H12O3 | Dehydroxylation, Loss of hydrazine group |

| 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid | C11H14O5 | O-Methylation, Deamination, Oxidation |

| 3,4-dihydroxyphenylacetone | C9H10O3 | Oxidative deamination |

Source: Adapted from DrugBank and other pharmacological resources. drugbank.com

Theoretical Predictions of Metabolic Transformations

Computational chemistry and molecular modeling provide powerful tools for predicting the metabolic fate of drug molecules. Methods such as Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of molecules like carbidopa. nih.gov

For a related molecule, levodopa, DFT studies have been used to investigate equilibrium geometries and acid-base properties, which are fundamental to understanding its metabolic reaction pathways. nih.gov Such theoretical investigations can predict the most likely sites for metabolic attack. In the case of carbidopa, with two hydroxyl groups on the catechol ring (at the C3 and C4 positions), theoretical models could predict which position is more favorable for methylation by COMT. These predictions are based on calculating the energy barriers for the different possible reactions. The acidity of the hydroxyl groups and the stability of the resulting methylated products are key factors in these calculations. nih.gov This in silico approach allows researchers to hypothesize about metabolic pathways before conducting laboratory experiments, thus guiding further in vitro and in vivo research.

Computational Modeling of Biotransformation Pathways

While specific in vivo or in vitro studies detailing the complete biotransformation of 4-O-Methylcarbidopa are not extensively documented in publicly available literature, computational models serve as valuable tools for predicting metabolic pathways. These in silico methods utilize knowledge of known metabolic reactions and enzyme specificities to forecast the likely biotransformations of a given compound. nih.govresearchgate.net

For a compound like 4-O-Methylcarbidopa, which is a methylated derivative of Carbidopa, computational models would primarily focus on the enzymes responsible for its formation from the parent drug and its subsequent metabolism. The formation of 4-O-Methylcarbidopa from Carbidopa involves the O-methylation of one of the hydroxyl groups on the catechol ring. The primary enzyme responsible for such reactions involving catecholamines and related substances is Catechol-O-methyltransferase (COMT). helsinki.fi Computational models predicting the metabolism of Carbidopa would likely highlight COMT-mediated methylation as a significant pathway.

These predictive models are broadly categorized into rule-based systems, which apply established biotransformation rules, and machine learning-based approaches that learn from large datasets of known metabolic transformations. nih.gov Software tools such as MetaDrug can be employed to generate predictions of potential metabolites. researchgate.net For 4-O-Methylcarbidopa, these models would predict its formation via COMT and then further biotransformations.

Predicted Biotransformation Pathways for Carbidopa Leading to 4-O-Methylcarbidopa

| Precursor | Enzyme (Predicted) | Product | Pathway |

|---|---|---|---|

| Carbidopa | Catechol-O-methyltransferase (COMT) | 4-O-Methylcarbidopa | O-Methylation |

Prediction of Further Metabolic Fates of 4-O-Methylcarbidopa

Once formed, 4-O-Methylcarbidopa is subject to further metabolic processes. Predicting these subsequent fates is crucial for a comprehensive understanding of its biological activity and clearance. Based on the structure of 4-O-Methylcarbidopa and general principles of drug metabolism, several metabolic pathways can be anticipated.

One of the primary metabolic pathways for Carbidopa itself involves the loss of the hydrazine functional group. drugbank.comnih.gov It is highly probable that 4-O-Methylcarbidopa undergoes a similar transformation. This could involve oxidative reactions catalyzed by microsomal enzymes, such as cytochrome P450 (CYP450). nih.gov The metabolism of hydrazine derivatives often leads to the formation of reactive intermediates. nih.gov

Following the potential loss of the hydrazine group, the resulting molecule could undergo further modifications. The major urinary metabolites of the parent compound, Carbidopa, include α-methyl-3-methoxy-4-hydroxyphenylpropionic acid and α-methyl-3,4-dihydroxy-phenylpropionic acid. fda.gov This suggests that after initial biotransformation, further oxidation and conjugation reactions are likely.

Predicted Further Metabolic Fates of 4-O-Methylcarbidopa

| Substrate | Predicted Metabolic Reaction | Potential Metabolite Class |

|---|---|---|

| 4-O-Methylcarbidopa | Loss of hydrazine group (Oxidation) | Phenylpropionic acid derivative |

| 4-O-Methylcarbidopa | Demethylation | Carbidopa or other catechol derivatives |

| 4-O-Methylcarbidopa | Glucuronidation (Conjugation) | Glucuronide conjugates |

| 4-O-Methylcarbidopa | Sulfation (Conjugation) | Sulfate (B86663) conjugates |

Comparative Metabolic Profiling with Related Hydrazine Derivatives

The metabolic profile of 4-O-Methylcarbidopa can be contextualized by comparing it with other structurally related hydrazine derivatives used in medicine. Hydrazine-containing drugs are known to undergo extensive metabolism, which can significantly influence their pharmacological and toxicological profiles.

In vitro studies on hydrazine metabolism have demonstrated the involvement of microsomal enzymes, particularly cytochrome P450, and flavin monooxygenase. nih.gov For instance, the in vitro metabolism of hydralazine, another hydrazine derivative, by liver microsomes leads to the formation of phthalazine (B143731) and phthalazin-1-one, requiring NADPH. nih.gov This highlights the role of oxidative metabolism in the biotransformation of such compounds.

A key metabolic pathway for Carbidopa is the loss of its hydrazine moiety. nih.gov This is a common feature among many hydrazine derivatives. The resulting metabolites are then often subject to further enzymatic modifications. The methylation of the catechol group, leading to compounds like 4-O-Methylcarbidopa, is a specific pathway shared with other catechol-containing drugs like Levodopa, which is metabolized to 3-O-methyldopa by COMT. nih.gov

Comparative studies of the metabolism of various hydrazine and naphthalene (B1677914) compounds have shown that the biochemical pathways can be complex and may involve the formation of reactive intermediates that can interact with cellular macromolecules. dtic.mil The metabolism of hydrazine itself in rat liver microsomes is inhibited by piperonyl butoxide and metyrapone, indicating CYP450 involvement. nih.gov This suggests that the metabolic pathways of 4-O-Methylcarbidopa are likely to share common features with other hydrazine-containing compounds, particularly concerning oxidative metabolism.

Enzymatic Interaction and Mechanistic Studies

Investigation of DOPA Decarboxylase (DDC) Interaction Potential

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of key neurotransmitters, including dopamine (B1211576) and serotonin. nih.govopenbiochemistryjournal.com It catalyzes the conversion of L-DOPA to dopamine. gpnotebook.com Inhibitors of DDC are used to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the brain. wikipedia.orgtaylorandfrancis.com

In Vitro Enzyme Inhibition Kinetics

Further research has focused on identifying new DDC inhibitors through virtual screening and experimental testing. These studies have identified competitive inhibitors with K_i values in the low micromolar range, with the most potent inhibitor having a K_i value of 500 nM. plos.org These inhibitors were found to bind to the active site of human DDC. plos.org

Table 1: In Vitro Enzyme Inhibition and Kinetic Parameters for DDC Interacting with Various Ligands

| Compound | k_inact (min⁻¹) | K_i (µM) | k_cat (min⁻¹) | K_m (µM) | K_D (µM) |

|---|---|---|---|---|---|

| alpha-methyldopa | 0.012 | 39.3 | 5.68 | 45 | |

| Compound 1 | 240 ± 68 | ||||

| Compound 2 | 516 ± 126 | ||||

| Compound 5 | 54.9 ± 9.8 | ||||

| Compound 11 | 16.1 ± 2.1 |

Data derived from studies on DDC interactions with various inhibitors. nih.govplos.org

Binding Affinity Studies with Recombinant DDC

Binding affinity studies are crucial for understanding the interaction between an inhibitor and an enzyme. For human DDC, the binding of the PLP cofactor is a high-affinity interaction with a dissociation constant (K_D) of 43 nM. nih.gov The binding of inhibitors to the DDC active site can be evaluated by monitoring changes in the enzyme's spectroscopic properties. plos.org

The active site of DDC is located at the interface of its two subunits and is composed of key residues that interact with the PLP cofactor and substrates or inhibitors. proteopedia.org The inhibitor carbidopa (B1219), for example, binds to the active site by forming a hydrazone linkage with PLP. proteopedia.org Its catechol ring is stabilized by van der Waals interactions and hydrogen bonding with active site residues. proteopedia.org

Interaction with Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that plays a significant role in the metabolism of catecholamines and catechol-containing compounds by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM). ebi.ac.uknih.govwikipedia.org This methylation typically leads to the inactivation of the substrate. nih.gov

Evaluation as a Substrate or Inhibitor of COMT in Research Models

COMT is a target for inhibitors in the management of certain neurological disorders. nih.gov These inhibitors prevent the breakdown of levodopa (B1675098), increasing its availability. parkinsonsdisease.netpatsnap.comparkinson.org When DDC is inhibited, COMT becomes the primary enzyme for metabolizing levodopa in the periphery. ongentyshcp.com The metabolism of levodopa by COMT produces 3-O-methyldopa (3-OMD), which may compete with levodopa for transport across the blood-brain barrier. ongentyshcp.com

While there is no specific information in the search results evaluating 4-O-methylcarbidopa as a substrate or inhibitor of COMT, the general mechanism of COMT inhibition involves blocking the enzyme's active site to prevent the methylation of catechol substrates. patsnap.comwikipedia.org

Mechanistic Elucidation of Enzymatic Catalysis or Inhibition

The catalytic mechanism of COMT is a sequential process. ebi.ac.uk First, the apoenzyme binds to the methyl donor, S-adenosyl methionine (SAM). ebi.ac.uknih.gov An Mg²⁺ ion then binds, followed by the catechol substrate. ebi.ac.uknih.gov A lysine (B10760008) residue acts as a general base to deprotonate a hydroxyl group of the catechol substrate. ebi.ac.uk The resulting negatively charged catecholate then attacks the methyl group of SAM, leading to the methylated product. ebi.ac.uk

Theoretical Modeling of Enzyme-Ligand Interactions

Theoretical modeling, including computational methods like virtual screening and molecular docking, has been employed to design and evaluate potential inhibitors of DDC. pharmainfo.in These in silico approaches help in predicting the binding affinity and interactions of ligands with the enzyme's active site. pharmainfo.in For instance, computational studies have identified carbidopa analogues with potentially higher binding affinity to DDC than carbidopa itself. pharmainfo.in

The understanding of enzyme-ligand interactions has evolved from the "lock-and-key" model to include the "induced fit" and "conformational selection" models, which account for the flexibility of proteins. researchgate.net Techniques like X-ray crystallography and cryo-electron microscopy are instrumental in determining the three-dimensional structures of protein-ligand complexes, providing a basis for structure-based drug design. drughunter.comnih.gov Deep learning methods are also emerging as powerful tools for predicting protein-ligand structures. arxiv.org

Impact on One-Carbon Metabolism Pathways (Theoretical)

One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units, essential for processes like nucleotide synthesis, amino acid homeostasis, and methylation reactions. nih.govtavernarakislab.gr The formation of 4-O-methylcarbidopa from carbidopa is directly linked to this pathway.

This methylation is primarily carried out by the enzyme Catechol-O-methyltransferase (COMT), which uses S-adenosylmethionine (SAM) as the methyl group donor. The donation of the methyl group converts SAM to S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. mdpi.com

Therefore, the metabolic conversion of carbidopa to 4-O-methylcarbidopa contributes to the "SAM-to-homocysteine" pipeline. When administered with levodopa, which is also a substrate for COMT, this can place a significant burden on the one-carbon metabolism pathway. This increased consumption of SAM and subsequent production of homocysteine can lead to elevated plasma homocysteine levels (hyperhomocysteinemia), a condition observed in patients undergoing long-term levodopa-carbidopa therapy. mdpi.com

Furthermore, some studies suggest that carbidopa therapy may be associated with reduced levels of vitamin B6. mdpi.com Vitamin B6, in its active form pyridoxal phosphate (B84403), is a critical cofactor for the enzyme cystathionine (B15957) β-synthase (CBS), which catalyzes the first step in the transsulfuration pathway that clears homocysteine. A reduction in available vitamin B6 could therefore impair homocysteine removal, potentially exacerbating the hyperhomocysteinemia caused by COMT-mediated methylation. mdpi.com

Structural Activity Relationship Sar Investigations

Influence of the 4-O-Methyl Group on Molecular Conformation and Electronic Structure

The introduction of a methyl group at the 4-hydroxy position of the catechol ring in Carbidopa (B1219) to form 4-O-Methylcarbidopa can be expected to induce significant changes in the molecule's conformation and electronic properties. While direct studies on 4-O-Methylcarbidopa are limited, insights can be drawn from computational studies on Carbidopa. researchgate.net

The conformation of Carbidopa is characterized by a degree of flexibility, with the potential for multiple low-energy conformations. researchgate.net The addition of a methyl group, a relatively small but sterically influential moiety, can restrict the rotational freedom around the bond connecting the phenyl ring to the propanoic acid side chain. This restriction can favor a specific conformation that may enhance or diminish its interaction with target enzymes.

From an electronic standpoint, the methylation of the hydroxyl group alters the electron density distribution across the catechol ring. The electron-donating nature of the hydroxyl group is modified by the presence of the methyl group, which can impact the molecule's polarity and its ability to form hydrogen bonds. Molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, would likely show a different charge distribution for 4-O-Methylcarbidopa compared to Carbidopa, particularly around the catechol ring. nih.gov This altered electronic landscape is a critical determinant of how the molecule interacts with the active sites of enzymes.

Table 1: Comparison of Key Structural and Electronic Features

| Feature | Carbidopa | 4-O-Methylcarbidopa (Predicted) |

| Key Functional Group | Catechol (two hydroxyl groups) | Methoxy (B1213986) and hydroxyl group |

| Hydrogen Bonding | Two hydrogen bond donor sites on the catechol ring | One hydrogen bond donor and one acceptor site on the catechol ring |

| Conformational Flexibility | High, with multiple low-energy conformations | Potentially reduced due to steric hindrance from the methyl group |

| Electronic Nature | Electron-rich catechol ring | Modified electron distribution due to the methyl group |

Comparative Analysis of Enzymatic Interaction Profiles: Carbidopa vs. 4-O-Methylcarbidopa

The primary therapeutic action of Carbidopa is the inhibition of DOPA decarboxylase (DDC), an enzyme that converts L-DOPA to dopamine (B1211576). researchgate.net The methylation of Carbidopa to 4-O-Methylcarbidopa can alter its interaction with both DDC and another key enzyme in catecholamine metabolism, Catechol-O-methyltransferase (COMT).

Differential Effects on DDC Activity (if any)

Carbidopa is a potent inhibitor of DDC, preventing the peripheral conversion of L-DOPA to dopamine and thereby increasing its bioavailability in the brain. hpra.ie The inhibitory mechanism involves the formation of a hydrazone linkage between Carbidopa and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of DDC. researchgate.net The catechol ring of Carbidopa is also thought to be deeply buried in the active site of the enzyme. researchgate.net

The presence of the 4-O-methyl group in 4-O-Methylcarbidopa could have several effects on its DDC inhibitory activity. The altered conformation and electronic structure may affect its ability to fit into the active site of DDC and to form the critical hydrazone linkage. The steric bulk of the methyl group might hinder the optimal positioning of the molecule within the active site. However, it is also possible that the modified electronic properties could lead to a different, potentially even stronger, interaction with the enzyme. Without direct comparative enzymatic assays, the precise impact on DDC inhibition remains speculative.

Modulation of COMT Activity by O-Methylation

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group of catechol-containing compounds. wikipedia.org Carbidopa, with its catechol structure, can be a substrate for COMT, leading to its methylation and the formation of metabolites like 3-O-methylcarbidopa and 4-O-Methylcarbidopa. biosynth.com

The presence of the 4-O-methyl group in 4-O-Methylcarbidopa fundamentally changes its interaction with COMT. Since one of the hydroxyl groups is already methylated, 4-O-Methylcarbidopa is not a typical substrate for COMT in the same way that Carbidopa is. It could potentially act as a weak inhibitor of COMT, competing with other catechol substrates for binding to the enzyme's active site. However, potent COMT inhibitors often possess specific structural features, such as a nitrocatechol group, which are absent in 4-O-Methylcarbidopa. reading.ac.uk Therefore, any inhibitory effect on COMT is likely to be modest. The primary consequence of its O-methylation is its removal from the pool of substrates for COMT.

Design and Synthesis of 4-O-Methylcarbidopa Analogs for SAR Studies

The systematic exploration of a compound's SAR often involves the design and synthesis of a series of analogs with specific structural modifications. pharmainfo.in For 4-O-Methylcarbidopa, the synthesis of analogs could provide valuable insights into the key structural determinants for its biological activity.

The synthesis of 4-O-Methylcarbidopa itself can be achieved through selective methylation of Carbidopa. The synthesis of its analogs would involve modifications at various positions of the molecule, including:

The Catechol Ring: Introducing different substituents on the phenyl ring to probe the electronic and steric requirements for enzyme interaction.

The Propanoic Acid Side Chain: Altering the length or branching of the side chain to understand its role in binding.

The Hydrazine (B178648) Moiety: Modifying the hydrazine group to investigate its importance in the mechanism of action, particularly for DDC inhibition.

The synthesis of such analogs would likely follow multi-step synthetic routes, starting from appropriately substituted precursors. The characterization of these new compounds would rely on techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structure and purity. bruker.com

Computational SAR Modeling and QSAR Approaches

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds based on their physicochemical properties. nih.gov These approaches can be applied to a series of analogs to build a mathematical model that correlates structural descriptors with biological activity.

For a series of 4-O-Methylcarbidopa analogs, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of analogs for their biological activity (e.g., DDC inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including electronic, steric, and hydrophobic parameters.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a QSAR model that relates the descriptors to the observed activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. While no specific QSAR studies on 4-O-Methylcarbidopa have been reported, the principles of QSAR are widely applicable in drug discovery. pharmainfo.in

Stereoisomeric Differences in Biochemical Interactions

Carbidopa is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer. simsonpharma.com This stereoselectivity is a common feature of drug-receptor and drug-enzyme interactions, as biological macromolecules are themselves chiral. The differential interaction of enantiomers with their biological targets can lead to significant differences in their pharmacological and toxicological profiles.

4-O-Methylcarbidopa also possesses a chiral center, and therefore exists as a pair of enantiomers. It is highly probable that the (S)-enantiomer of 4-O-Methylcarbidopa is the more active form, mirroring the stereoselectivity of its parent compound, Carbidopa. The specific three-dimensional arrangement of the functional groups in the (S)-enantiomer is likely crucial for its optimal interaction with the active site of its target enzyme(s). Any potential biological activity of the (R)-enantiomer would likely be significantly lower or even absent. The synthesis of stereochemically pure enantiomers of 4-O-Methylcarbidopa would be necessary to fully characterize their individual biochemical properties.

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the necessary separation power to resolve complex mixtures. The development of robust chromatographic methods is essential for accurately profiling impurities such as 4-O-Methylcarbidopa. chromatographyonline.com Method development often involves a systematic approach, including the selection of dissimilar chromatographic columns and the optimization of mobile phase composition, pH, gradient, and temperature to achieve the desired separation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Carbidopa (B1219) and its impurities. innovareacademics.inijpsr.com Reversed-phase HPLC (RP-HPLC) is the most common mode, offering effective separation of polar and non-polar compounds. chromatographyonline.com

Several HPLC methods have been developed for the simultaneous determination of Carbidopa and its related substances, including its O-methylated impurity. researchgate.netnih.govoup.com A key challenge in analyzing Carbidopa and its impurities is their structural similarity. innovareacademics.in

Detection Modes:

UV/Photodiode Array (PDA) Detection: UV detection, typically at a wavelength of 280 nm, is frequently used for the quantification of Carbidopa and its impurities. nih.govoup.com PDA detectors provide the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. ajpaonline.com

Electrochemical Detection (EICD): Due to the phenolic and catechol functionalities present in these compounds, electrochemical detection offers exceptional sensitivity and selectivity. researchgate.net Amperometric oxidation at a glassy carbon electrode can detect impurities at levels significantly lower than UV detection, making it highly suitable for trace impurity analysis. researchgate.net One study demonstrated that HPLC with EICD could achieve picogram-level detection limits for related compounds. researchgate.net

A typical RP-HPLC method involves a C18 or an octyl-bonded (C8) column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). innovareacademics.inresearchgate.netdergipark.org.tr The use of ion-pairing reagents, such as sodium heptanesulfonate, may be incorporated to improve the retention and resolution of these polar compounds. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Octyl-bonded reversed-phase (LiChrosorb RP-8) researchgate.net | C18 (250 x 4.6 mm, 5 µm) innovareacademics.in | C18 (250 mm × 4.6 mm, 5 µm) dergipark.org.tr |

| Mobile Phase | 16.5 g sodium dihydrogen orthophosphate, 980 ml water, 1.0 ml of 0.10 M EDTA, 20 ml methanol, 1.2 ml of 0.5 mM sodium heptanesulfonate; pH 3.4 researchgate.net | 90:10 (v/v) 0.5 M phosphate buffer: methanol innovareacademics.in | Phosphate buffer pH 2.8 and acetonitrile (95:5 v/v) dergipark.org.tr |

| Flow Rate | 0.8 ml/min researchgate.net | 1.0 ml/min innovareacademics.in | 1.0 mL/min dergipark.org.tr |

| Detection | UV and Electrochemical (EICD) at +0.90 V vs Ag/AgCl researchgate.net | UV/Vis at 280 nm innovareacademics.in | UV dergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at high pressures to deliver significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. orientjchem.orgijpcbs.com This technology is particularly advantageous for complex impurity profiling, where baseline separation of structurally similar compounds is critical. ajpaonline.com

The enhanced efficiency of UPLC systems allows for shorter run times and reduced solvent consumption, making it a more cost-effective and environmentally friendly approach. orientjchem.org The higher peak capacity of UPLC is beneficial for resolving trace impurities that might co-elute with the main active pharmaceutical ingredient (API) or other substances in an HPLC separation. ijpcbs.com For instance, a UPLC method can reduce analysis time from over 20 minutes on an HPLC system to under 15 minutes, while improving separation. ijpcbs.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com However, compounds like 4-O-Methylcarbidopa are non-volatile due to their polarity and molecular weight, making them unsuitable for direct GC analysis. csic.es

To make these compounds amenable to GC, a chemical derivatization step is required to convert them into more volatile and thermally stable derivatives. alwsci.comresearchgate.net Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov

Alkylation (e.g., Methylation): This involves converting acidic protons into methyl esters or ethers, which significantly increases volatility. alwsci.com

Acylation: This technique introduces an acyl group, which can improve chromatographic properties. researchgate.net

Once derivatized, the compounds can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or, more powerfully, by a Mass Spectrometer (MS). nih.govoiv.int This approach is particularly useful for identifying and quantifying impurities that may be difficult to resolve by liquid chromatography.

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is an indispensable tool for structural elucidation and sensitive quantification. ajpaonline.com When coupled with a chromatographic inlet, it provides a high degree of specificity, which is essential for impurity identification and metabolite studies. ijpras.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Several LC-MS/MS methods have been validated for the simultaneous quantification of Carbidopa, Levodopa (B1675098), and their metabolites in biological matrices like human plasma. capes.gov.brnih.govmdpi.com These methods typically employ a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low limits of quantification (LOQ). nih.govresearchgate.net For example, a validated LC-MS/MS method for methylcarbidopa achieved an LOQ of 10.0 ng/mL. nih.govresearchgate.net

Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove matrix interferences. semanticscholar.orgcapes.gov.br Chromatographic separation is achieved using various column chemistries, including C18, hydrophilic interaction liquid chromatography (HILIC), and biphenyl (B1667301) phases, depending on the specific analytical challenge. semanticscholar.orgcapes.gov.brmdpi.com

| Parameter | Condition 1 (Carbidopa) | Condition 2 (Carbidopa) | Condition 3 (Methylcarbidopa) |

|---|---|---|---|

| Chromatography | UHPLC mdpi.com | HILIC capes.gov.brnih.gov | LC nih.govresearchgate.net |

| Column | Kinetex PFP (50 × 2.1 mm; 2.6 µm) mdpi.com | Atlantis HILIC (150 × 2.1 mm, 3 μm) capes.gov.brnih.gov | C18 nih.govresearchgate.net |

| Mobile Phase | Gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile mdpi.com | Isocratic with acetonitrile/water (79:21, v/v) containing 0.05% formic acid and 3 mmol/L ammonium (B1175870) formate (B1220265) capes.gov.brnih.gov | Gradient with 0.5% formic acid in water and 0.5% formic acid in methanol nih.govresearchgate.net |

| Ionization | ESI mdpi.com | ESI capes.gov.brnih.gov | Not Specified |

| Detection Mode | MRM mdpi.com | MRM capes.gov.brnih.gov | MRM nih.govresearchgate.net |

| MRM Transition (m/z) | 227 → 181 semanticscholar.org | Not Specified | Not Specified |

| LOQ | 15 µg/L mdpi.com | 65 ng/mL capes.gov.brnih.gov | 10.0 ng/mL nih.govresearchgate.net |

Application of High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) and Orbitrap, provides highly accurate mass measurements (typically with <5 ppm mass error). ijpras.comresearchgate.net This capability is crucial for identifying unknown impurities and metabolites without the need for authentic reference standards. thermofisher.com

The process of metabolite identification using HRMS involves:

Data Acquisition: Full-scan MS data is acquired at high resolution, allowing for the determination of the elemental composition of parent ions from their accurate mass. ijpras.com

Data Processing: Sophisticated software is used to detect potential metabolites by comparing samples from dosed versus control groups or by searching for predicted metabolic transformations. animbiosci.org

Structural Elucidation: MS/MS fragmentation data, also acquired at high resolution, is used to piece together the structure of the unknown metabolite. The fragmentation pattern of the metabolite is often compared to that of the parent drug to identify the site of metabolic modification. thermofisher.comthermofisher.com

HRMS instruments like the Q-Exactive and Orbitrap Fusion combine high resolution with high sensitivity and fast scan speeds, making them powerful platforms for untargeted metabolomics and impurity profiling. researchgate.netthermofisher.com This technology enables the confident identification of novel or unexpected metabolites of Carbidopa, including various O-methylated isomers like 4-O-Methylcarbidopa.

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical analysis, offering high separation efficiency, rapid analysis times, and minimal sample consumption. europeanpharmaceuticalreview.comnih.gov Its application extends to the analysis of drug-related impurities, providing a complementary or alternative approach to High-Performance Liquid Chromatography (HPLC). fabad.org.tr In CE, charged molecules are separated based on their differential migration in an electric field within a narrow fused-silica capillary. thermofisher.com This technique is particularly well-suited for the analysis of ionizable compounds like 4-O-Methylcarbidopa. europeanpharmaceuticalreview.com

Research has demonstrated the successful separation of Carbidopa, Levodopa, and their related impurities, including a methylated form of Carbidopa, using CE. fabad.org.tr A typical method employs an uncoated fused-silica capillary and a phosphate buffer system. The separation is achieved by applying a high voltage across the capillary, causing the analytes to migrate at different velocities based on their charge-to-size ratio. fabad.org.trthermofisher.com

One study detailed a CE method that effectively resolved several related compounds in under eight minutes. fabad.org.tr The conditions for this separation are summarized in the table below. Tryptophan was selected as a suitable internal standard to ensure the precision of the migration times. fabad.org.tr The results indicate that CE can achieve baseline separation of the main components from their impurities, which is critical for accurate quantification. fabad.org.tr

Table 1: Capillary Electrophoresis Parameters for the Separation of Carbidopa and Related Impurities

| Parameter | Value |

|---|---|

| Buffer | 100 mM Phosphate Buffer (pH 8.5) |

| Capillary | Uncoated Fused-Silica, 51 cm (40 cm effective length) x 50 µm I.D. |

| Applied Voltage | +20 kV |

| Detection Wavelength | 214 nm |

| Injection Mode | Hydrodynamic (0.5 psi, 3s) |

| Internal Standard | Tryptophan |

Data sourced from a study on the separation of Levodopa, Carbidopa, and their related impurities. fabad.org.tr

The reproducibility of the migration times is a key validation parameter for any CE method. In the referenced study, the relative standard deviation (RSD) for the migration time of 3-O-Methylcarbidopa was found to be 1.39% over five replicate injections, demonstrating the method's reliability. fabad.org.tr

Spectrophotometric and Fluorometric Assay Development for Research Samples

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of analytes in research settings.

Spectrophotometry: These methods are based on the principle that a substance absorbs light at a specific wavelength. For the analysis of Carbidopa and its derivatives, methods have been developed based on chemical reactions that produce a colored product. For instance, a sensitive spectrophotometric method for Carbidopa involves its reaction with neotetrazolium chloride in an alkaline medium, which forms a formazan (B1609692) dye with an absorption maximum at 507 nm. nih.gov Another approach involves a nitrosation reaction with sodium nitrite (B80452) in an acidic medium, yielding a yellow product with an absorption maximum at 430 nm. scielo.br While these methods are developed for Carbidopa, the underlying principles of creating a chromophore through derivatization of the hydrazine (B178648) or catechol functional groups could be adapted for the specific quantification of 4-O-Methylcarbidopa in research samples, provided the spectral characteristics of the resulting product are distinct.

Fluorometry: Fluorometric assays are inherently more sensitive than spectrophotometric ones. They rely on the measurement of fluorescence emitted by a compound after it absorbs light. nih.gov For compounds that are not naturally fluorescent, derivatization with a fluorescent tag is a common strategy. A widely used fluorophore in assay development is 4-methylumbelliferone (B1674119) (4-MU). nih.govabcam.com A potential fluorometric assay for 4-O-Methylcarbidopa could involve a reaction that yields a fluorescent product. For example, enzyme-based assays often use substrates that release 4-MU upon enzymatic cleavage, which can then be quantified fluorometrically (Excitation/Emission ~330/450 nm). abcam.com Developing a specific fluorometric assay for 4-O-Methylcarbidopa would require identifying a selective reaction or an enzyme that can specifically convert it, leading to the release of a fluorophore.

Application in Impurity Profiling of Carbidopa Reference Materials

4-O-Methylcarbidopa is recognized as Carbidopa Impurity H in the European Pharmacopoeia, making its monitoring and control essential during the commercial production of Carbidopa. synthinkchemicals.compharmaffiliates.com The profiling of impurities is a critical component of quality control for active pharmaceutical ingredients (APIs) and finished drug products.

The quantification of 4-O-Methylcarbidopa in synthetic batches of Carbidopa is crucial to ensure that its level is controlled within acceptable limits. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. nih.govoup.com

A liquid chromatographic method was developed for the determination of Carbidopa and its impurities, including 3-O-Methylcarbidopa (a synonym or isomer), in solid dosage forms. nih.govoup.com This method demonstrated linearity over a specific concentration range, which is fundamental for accurate quantification. The method's performance characteristics highlight its suitability for routine quality control.

Table 2: Linearity of a Liquid Chromatographic Method for Carbidopa Impurities

| Compound | Linear Concentration Range (µg/mL) |

|---|---|

| 3-O-Methylcarbidopa | 0.5 - 3.3 |

| Methyldopa (B1676449) | 0.7 - 3.1 |

| Methoxytyrosine | 5 - 20 |

Data from a study on the liquid chromatographic determination of Levodopa, Carbidopa, and related impurities. nih.govoup.com

The accuracy of such methods is confirmed through recovery studies, where a known amount of the impurity is spiked into a sample matrix. For 3-O-Methylcarbidopa, a mean recovery of 99.4% was achieved, indicating the method's accuracy. nih.govoup.com

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time due to environmental factors such as light, heat, and humidity. A key attribute of a SIAM is its ability to separate the active ingredient from its degradation products and any process-related impurities. ijpsr.comsphinxsai.com

For Carbidopa, several stability-indicating HPLC methods have been developed to ensure the separation of the main drug from its known impurities, including potential degradation products. longdom.orglongdom.org These methods are validated by performing forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat. sphinxsai.com The method must be able to resolve the parent drug from any degradants formed under these conditions.

While these studies focus on the stability of formulations containing Carbidopa, the principles are directly applicable to the analysis of 4-O-Methylcarbidopa as an impurity in research samples. A validated SIAM ensures that the measured concentration of 4-O-Methylcarbidopa is accurate and not falsely elevated or masked by co-eluting degradation products. These methods typically use C18 columns with a mobile phase consisting of a pH-controlled buffer and an organic modifier like methanol or acetonitrile in a gradient elution mode, with UV detection commonly set at 280 nm. longdom.orglongdom.org

Role As a Research Standard and Molecular Probe

Utility as a Reference Standard in Analytical Chemistry Research

4-O-Methylcarbidopa is widely utilized as a certified reference standard in analytical chemistry, particularly in the quality control of pharmaceutical formulations containing carbidopa (B1219). sigmaaldrich.comsynzeal.comusp.orgsynthinkchemicals.comsynthinkchemicals.com As a known metabolite and potential impurity, its availability in a highly purified form is crucial for the development and validation of analytical methods designed to detect and quantify impurities in bulk carbidopa and its dosage forms. synthinkchemicals.comresearchgate.net

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for analyzing carbidopa and its related substances. capes.gov.brnih.govdergipark.org.trmdpi.com In these methods, 4-O-Methylcarbidopa serves as a marker to ensure the specificity and accuracy of the analytical procedure. capes.gov.brnih.gov By using a reference standard, laboratories can establish the retention time and response factor for 4-O-Methylcarbidopa, allowing for its precise identification and quantification in the presence of carbidopa and other related compounds. researchgate.netsci-hub.se The United States Pharmacopeia (USP) lists 4-O-Methylcarbidopa as "Carbidopa Related Compound A," highlighting its importance in maintaining the quality and purity of carbidopa-containing pharmaceuticals. sigmaaldrich.comusp.org

Table 1: Analytical Methods Utilizing 4-O-Methylcarbidopa as a Reference Standard

| Analytical Technique | Purpose | Key Findings |

| HPLC with Electrochemical Detection | Determination of impurities in levodopa (B1675098) and carbidopa. | Successfully resolved 4-O-Methylcarbidopa from other known components. researchgate.net |

| HILIC-MS/MS | Simultaneous analysis of carbidopa, levodopa, and their metabolites in human plasma. | Developed a validated method for quantifying carbidopa and its metabolites, including the family to which 4-O-Methylcarbidopa belongs. capes.gov.brnih.gov |

| HPLC-UV | Quantification of levodopa and carbidopa in pharmaceutical formulations. | Established a robust method for routine quality control, where reference standards for impurities like 4-O-Methylcarbidopa are essential. dergipark.org.tr |

Potential Application as a Biochemical Probe for Methylation Pathways

Methylation is a fundamental biochemical process involving the addition of a methyl group to a substrate, a reaction catalyzed by methyltransferase enzymes. wikipedia.orgnih.gov This process is critical for a vast array of cellular functions, including DNA regulation, protein function, and detoxification. nutripath.com.auwikipedia.orggdx.net The formation of 4-O-Methylcarbidopa from carbidopa is a classic example of O-methylation, a specific type of methylation that occurs on an oxygen atom. wikipedia.org

The in vivo and in vitro study of 4-O-Methylcarbidopa can provide valuable insights into the activity of catechol-O-methyltransferase (COMT), the primary enzyme responsible for the O-methylation of catechols, including carbidopa. nih.gov By monitoring the formation of 4-O-Methylcarbidopa, researchers can investigate the kinetics and substrate specificity of COMT. This makes 4-O-Methylcarbidopa a useful biochemical probe to explore the intricacies of methylation pathways. nutripath.com.au Understanding these pathways is crucial as aberrant methylation has been linked to various disease states. gdx.net

Investigation as a Tool for Studying Enzyme Specificity

The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site. savemyexams.comlibretexts.org The study of how enzymes like COMT interact with various substrates, including carbidopa and its analogs, helps to elucidate the principles of enzyme specificity. 4-O-Methylcarbidopa, as a product of COMT-mediated methylation, can be used to investigate the factors that determine whether the 3-O- or 4-O-methylation pathway is favored for a given catechol substrate. nih.gov

By comparing the rates of formation of 3-O-Methylcarbidopa and 4-O-Methylcarbidopa under different conditions or with different COMT variants, researchers can gain a deeper understanding of the structural and electronic features of the substrate that influence the regioselectivity of the enzyme. nih.gov This knowledge is not only fundamental to enzymology but also has practical implications for drug design, where modifying a molecule's methylation pattern can alter its pharmacological properties. The use of small molecule inhibitors and probes is a powerful approach to modulate and study the function of specific proteins and pathways. sigmaaldrich.com

Theoretical Contributions to Understanding O-Methylation in Biological Systems

The study of the O-methylation of carbidopa to form 4-O-Methylcarbidopa contributes to the broader theoretical understanding of how methylation processes are regulated and their consequences in biological systems. wikipedia.orgnih.gov While 3-O-methylation is the major pathway for the metabolism of many catechols, the existence of the 4-O-methylation pathway, even as a minor route, raises important questions about the factors that govern this metabolic choice. nih.gov

Theoretical and computational studies, in conjunction with experimental data on the formation of 4-O-Methylcarbidopa, can help to model the enzyme-substrate interactions at a molecular level. This can reveal the subtle energetic differences that favor one methylation position over another. Such insights are crucial for comprehending the role of methylation in regulating the activity of endogenous compounds and xenobiotics. The study of DNA and RNA methylation has revealed it to be a critical layer of epigenetic regulation, controlling gene expression and cellular function. wikipedia.orgelifesciences.orgnih.govuchicago.edu While the methylation of small molecules like carbidopa is distinct, the underlying principles of enzymatic recognition and catalysis are broadly applicable.

Preclinical Research Models and in Vitro Studies Mechanistic Focus

In Vitro Cell Culture Studies

In vitro studies using cell cultures are fundamental in elucidating the cellular and molecular mechanisms of drug candidates. rasayucancerclinic.com These models allow for controlled investigation into cellular uptake, distribution, and the direct impact on specific enzymatic pathways. mdpi.com

The primary mechanism of action of carbidopa (B1219), the parent compound of 4-O-methylcarbidopa, is the inhibition of DOPA decarboxylase (DDC). ongentyshcp.com When DDC is inhibited, the metabolic pathway for levodopa (B1675098) shifts, making Catechol-O-methyltransferase (COMT) the predominant enzyme for its peripheral metabolism. ongentyshcp.com This leads to the formation of 3-O-methyldopa. ongentyshcp.com

The COMT enzyme exists in two forms, a soluble form found in various tissues and a membrane-bound form more prevalent in the brain. nih.gov Genetic variations in the COMT gene can lead to significant differences in enzyme activity. researchgate.netmdpi.com While direct studies on the impact of 4-O-methylcarbidopa on DDC and COMT expression in cell lines are not specified in the available literature, it is a metabolite of carbidopa. Research on related compounds shows that they can act as peripheral COMT inhibitors. nih.gov Given that 4-O-methylcarbidopa is a methylated derivative, its potential to interact with and modulate COMT activity is an area of significant interest for future in vitro investigations.

Animal Model Studies (Mechanistic and Metabolic Investigations)

Animal models are indispensable for studying the in vivo behavior of compounds, providing insights into their pharmacokinetics, metabolism, and effects on biochemical pathways within a whole organism. huntingtonstudygroup.orglu.se